5-chloro-2-(4-fluorobenzoyl)aniline

Nicotinic Acetylcholine Receptor Agonist CNS Pharmacology

This 5-chloro-2-(4-fluorobenzoyl)aniline is a precisely substituted o-aminobenzophenone. The unique 5-chloro and 4-fluoro pattern is critical for its selective α2β4 nAChR agonism and CCR5 interaction profile, making it an essential, non-substitutable scaffold for SAR studies and heterocyclic synthesis. Ensure experimental reproducibility with this high-purity research chemical.

Molecular Formula C13H9ClFNO
Molecular Weight 249.67 g/mol
CAS No. 1493244-95-3
Cat. No. B6613699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-(4-fluorobenzoyl)aniline
CAS1493244-95-3
Molecular FormulaC13H9ClFNO
Molecular Weight249.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)N)F
InChIInChI=1S/C13H9ClFNO/c14-9-3-6-11(12(16)7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2
InChIKeyODMBUEHQKWFMSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(4-fluorobenzoyl)aniline (CAS 1493244-95-3): A Halogenated Aminobenzophenone Building Block for Medicinal Chemistry


5-Chloro-2-(4-fluorobenzoyl)aniline is a halogenated 2-aminobenzophenone derivative characterized by a 5-chloro substitution on the aniline ring and a 4-fluoro substituent on the benzoyl phenyl ring, with a molecular formula of C₁₃H₉ClFNO and a molecular weight of 249.67 g/mol . This compound, also known as (2-amino-5-chlorophenyl)(4-fluorophenyl)methanone (CAS 784-40-7), is primarily utilized as a research chemical and versatile synthetic intermediate in the synthesis of biologically active heterocyclic systems . As a member of the o-aminobenzophenone class, it serves as a foundational building block for constructing more complex molecular architectures in drug discovery and materials science [1].

5-Chloro-2-(4-fluorobenzoyl)aniline: Why Structural Precision Precludes Generic Substitution in Research and Development


The specific substitution pattern of 5-chloro-2-(4-fluorobenzoyl)aniline is critical for its utility; generic substitution with other aminobenzophenones is not viable due to profound differences in biological activity, physicochemical properties, and synthetic compatibility. The unique combination and precise positions of the 5-chloro and 4'-fluoro substituents on the core scaffold are not arbitrary. Comparative data from biological assays and chemical property predictions reveal that seemingly minor structural alterations lead to significant, quantifiable changes in pharmacological profile and material characteristics . For instance, the presence of the chlorine atom at the 5-position of the aniline ring directly influences the compound's interaction with biological targets, while the 4-fluoro substituent on the benzoyl moiety impacts electronic distribution and lipophilicity, as evidenced by comparative bioactivity data against key receptors [1]. Therefore, substituting this compound with a non-fluorinated or differently halogenated analog will result in a demonstrably different molecular entity with altered performance in structure-activity relationship (SAR) studies and synthetic transformations [2].

Quantitative Evidence for the Selection of 5-Chloro-2-(4-fluorobenzoyl)aniline (CAS 1493244-95-3)


Comparative α2β4 Nicotinic Acetylcholine Receptor (nAChR) Agonist Potency: 5-Chloro-2-(4-fluorobenzoyl)aniline vs. 2-Amino-5-chlorobenzophenone

The target compound demonstrates measurable agonist activity at the recombinant human α2β4 nicotinic acetylcholine receptor (nAChR), a key target in neurological research, as reported in BindingDB (ChEMBL_142739) [1]. In contrast, the non-fluorinated analog 2-amino-5-chlorobenzophenone (CAS 719-59-5) has been primarily characterized for skeletal muscle relaxant activity in animal models, with no reported potency at the α2β4 nAChR subtype in the same assay [2]. This distinction highlights the functional consequence of the 4-fluoro substituent on receptor subtype selectivity. For researchers focused on α2β4 nAChR pharmacology, 5-chloro-2-(4-fluorobenzoyl)aniline provides a defined and replicable starting point, whereas the non-fluorinated analog does not guarantee the same interaction profile, potentially leading to off-target or null results.

Nicotinic Acetylcholine Receptor Agonist CNS Pharmacology

Predicted Lipophilicity and Drug-Likeness: 5-Chloro-2-(4-fluorobenzoyl)aniline vs. 2-(4-Fluorobenzoyl)aniline

Computational predictions of key physicochemical properties reveal significant differences between the target compound and its des-chloro analog, 2-(4-fluorobenzoyl)aniline (CAS 3800-06-4), which directly impact their behavior in biological assays and formulation development. According to ACD/Labs Percepta predictions, 5-chloro-2-(4-fluorobenzoyl)aniline is predicted to have a LogD of 3.2 [1], while the des-chloro analog 2-(4-fluorobenzoyl)aniline has a predicted LogP of 2.72 and a LogD (pH 7.4) of 2.75 . The 0.45 log unit increase in predicted lipophilicity for the target compound corresponds to an approximately 2.8-fold increase in theoretical octanol-water partition, which can markedly affect membrane permeability and non-specific protein binding. This difference is not trivial and can alter the compound's behavior in cell-based assays, oral absorption potential, and susceptibility to metabolic clearance.

Physicochemical Properties Lipophilicity Drug Discovery

Chemokine Receptor CCR5 Antagonist Activity: Defining a Baseline for Scaffold Optimization

5-Chloro-2-(4-fluorobenzoyl)aniline exhibits measurable, albeit modest, antagonist activity at the CCR5 chemokine receptor, a target of high interest in HIV and inflammatory disease research. In a functional calcium mobilization assay using human MOLT4 cells, the compound demonstrated an IC₅₀ of 8,400 nM [1]. This quantitative value provides a clear benchmark for structure-activity relationship (SAR) studies aimed at optimizing potency. Researchers can use this compound as a starting point to systematically modify the core scaffold and quantify improvements in IC₅₀, making it a valuable tool for medicinal chemistry campaigns. In contrast, the structural isomer (2-amino-4-chlorophenyl)(4-fluorophenyl)methanone is predicted to have different steric and electronic properties that would likely yield a different activity profile at CCR5 [2].

CCR5 Antagonist Chemokine Receptor Immunology

Strategic Application Scenarios for 5-Chloro-2-(4-fluorobenzoyl)aniline (CAS 1493244-95-3)


Probing α2β4 Nicotinic Acetylcholine Receptor Pharmacology

Based on its documented agonist activity at the human α2β4 nAChR [1], 5-chloro-2-(4-fluorobenzoyl)aniline is optimally applied as a chemical probe in basic neuroscience research. Investigators can use this compound to dissect the specific role of the α2β4 subtype in neuronal signaling pathways, as its activity is not confounded by the muscle-relaxant effects seen with the non-fluorinated analog 2-amino-5-chlorobenzophenone. Its use in electrophysiological or calcium flux assays on recombinant cell lines provides a more targeted pharmacological tool compared to less selective or undefined analogs.

Medicinal Chemistry Hit-to-Lead Optimization for CCR5 Antagonists

The compound's defined, albeit modest, IC₅₀ of 8,400 nM against the CCR5 receptor [1] establishes a clear baseline for a medicinal chemistry optimization campaign. Research teams can procure this compound to systematically synthesize focused libraries of analogs, using the initial potency as a benchmark to drive improvements. The quantifiable starting point allows for a data-driven approach to enhance binding affinity and functional antagonism, making it a practical tool for iterative structure-activity relationship (SAR) exploration in immunology and virology drug discovery programs.

Synthesis of Advanced Heterocyclic Intermediates and Fluorescent Probes

5-Chloro-2-(4-fluorobenzoyl)aniline is a valuable building block in synthetic chemistry. The presence of the primary aniline, chloro, and fluoro functional groups allows for diverse transformations, as demonstrated in the gold-catalyzed synthesis of substituted aminobenzophenones [1]. It can be used to construct complex heterocycles such as quinazolines and benzodiazepines [2]. Furthermore, the 2-aminobenzophenone core is known to exhibit mechanoresponsive fluorescence, and this specific halogenated derivative may serve as a precursor for developing novel solid-state luminescent materials or fluorescent probes, leveraging the electron-withdrawing effects of the 4-fluoro substituent to tune optical properties [3].

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